[1,1'-Bipyrrole]-2,2',5,5'-tetraone
Overview
Description
[1,1’-Bipyrrole]-2,2’,5,5’-tetraone is an organic compound characterized by its unique structure consisting of two pyrrole rings connected by a single bond, with each ring containing two ketone groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Bipyrrole]-2,2’,5,5’-tetraone typically involves the oxidative coupling of pyrrole derivatives. One common method is the reaction of pyrrole with an oxidizing agent such as potassium permanganate or ferric chloride under controlled conditions to form the desired tetraone compound. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of [1,1’-Bipyrrole]-2,2’,5,5’-tetraone may involve continuous flow processes to ensure consistent quality and yield. The use of catalytic systems and optimized reaction conditions, such as temperature and solvent choice, are crucial for efficient production. Advanced purification techniques, including recrystallization and chromatography, are employed to obtain high-purity products.
Types of Reactions:
Oxidation: [1,1’-Bipyrrole]-2,2’,5,5’-tetraone can undergo further oxidation to form more complex structures, often using strong oxidizing agents like potassium dichromate.
Reduction: Reduction reactions can convert the ketone groups to alcohols, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Common reagents include halogens and organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ferric chloride, potassium dichromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), organometallic reagents.
Major Products:
Oxidation: Higher oxidation states of the compound.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
[1,1’-Bipyrrole]-2,2’,5,5’-tetraone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of [1,1’-Bipyrrole]-2,2’,5,5’-tetraone involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In medicinal chemistry, it may act by inhibiting or modulating the activity of enzymes involved in disease pathways. The compound’s unique structure allows it to engage in various interactions, including hydrogen bonding and π-π stacking, which contribute to its biological activity.
Comparison with Similar Compounds
Pyrrole-2,5-dione: Shares a similar core structure but lacks the bipyrrole connectivity.
1,1’-Bipyrrole: Similar backbone but without the ketone functionalities.
2,2’-Bipyrrole: Another bipyrrole derivative with different substitution patterns.
Uniqueness: [1,1’-Bipyrrole]-2,2’,5,5’-tetraone is unique due to the presence of four ketone groups, which significantly influence its chemical reactivity and potential applications. This distinguishes it from other bipyrrole derivatives and makes it a valuable compound for various research and industrial purposes.
Biological Activity
[1,1'-Bipyrrole]-2,2',5,5'-tetraone is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to consolidate findings from various studies regarding the biological activity of this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.
Synthesis and Structural Properties
The synthesis of this compound involves several chemical pathways that utilize pyrrole derivatives. The structural configuration of this compound allows it to exhibit unique electronic properties, which contribute to its biological activities. The presence of multiple carbonyl groups in the tetraone structure enhances its reactivity and interaction with biological targets.
Antimicrobial Activity
Research has indicated that bipyrrole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain bipyrrole compounds can inhibit bacterial growth by disrupting cell wall synthesis and inducing DNA damage in pathogens like Escherichia coli and Staphylococcus aureus .
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 32 µg/mL |
This compound | S. aureus | 16 µg/mL |
Antimalarial Activity
In vivo studies have demonstrated that bipyrrole derivatives possess antimalarial properties. For example, a modified bipyrrole compound was tested against Plasmodium yoelii in a rodent model. The results indicated a significant reduction in parasitemia levels when administered at specific dosages over a four-day treatment period .
Treatment Group | Dosage (mg/kg) | % Parasitemia Reduction |
---|---|---|
Control (Vehicle) | - | 0% |
Compound A | 5 | 25% |
Compound B | 25 | 60% |
Chloroquine | 10 | 100% |
The biological activity of this compound is attributed to its ability to interact with various cellular targets. Studies suggest that it may act by:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways of pathogens.
- DNA Intercalation : Its planar structure allows it to intercalate into DNA strands, disrupting replication and transcription processes.
- Oxidative Stress Induction : It can induce oxidative stress in target cells leading to apoptosis.
Case Studies
Several case studies have highlighted the efficacy of bipyrrole derivatives:
- Case Study 1 : A study on the effects of this compound on E. coli showed a dose-dependent increase in toxicity with higher concentrations leading to significant DNA damage as assessed by comet assay techniques .
- Case Study 2 : In an experimental model for malaria using Plasmodium yoelii, bipyrrole derivatives were found to reduce parasitemia significantly compared to controls. The study emphasized the importance of structural modifications in enhancing bioactivity and solubility .
Properties
IUPAC Name |
1-(2,5-dioxopyrrol-1-yl)pyrrole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O4/c11-5-1-2-6(12)9(5)10-7(13)3-4-8(10)14/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNTZEWNQWMZCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)N2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
62238-79-3 | |
Record name | [1,1′-Bi-1H-pyrrole]-2,2′,5,5′-tetrone, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62238-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00431153 | |
Record name | [1,1'-Bipyrrole]-2,2',5,5'-tetraone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6903-84-0 | |
Record name | [1,1'-Bipyrrole]-2,2',5,5'-tetraone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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